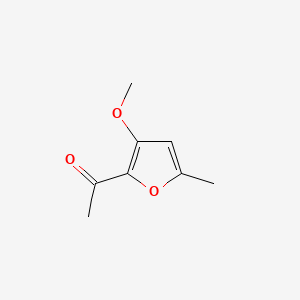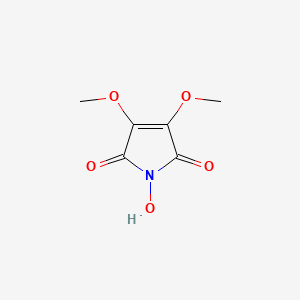![molecular formula C10H7N B574623 1H-Cyclopropa[h]quinoline(9CI) CAS No. 180028-48-2](/img/new.no-structure.jpg)
1H-Cyclopropa[h]quinoline(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopropa[h]quinoline(9CI) is a heterocyclic compound that features a cyclopropane ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclopropa[h]quinoline(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a quinoline derivative, the cyclopropane ring can be introduced via cyclopropanation reactions using reagents such as diazomethane or other carbene sources.
Industrial Production Methods: Industrial production of 1H-Cyclopropa[h]quinoline(9CI) typically involves optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopropa[h]quinoline(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce quinoline derivatives with hydrogenated functional groups.
Scientific Research Applications
1H-Cyclopropa[h]quinoline(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the potential biological activities of 1H-Cyclopropa[h]quinoline(9CI) and its derivatives, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: 1H-Cyclopropa[h]quinoline(9CI) is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[h]quinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1H-Cyclopropa[h]quinoline(9CI) can be compared with other similar compounds, such as:
Quinoline: A parent compound with a similar structure but without the cyclopropane ring.
Cyclopropylquinoline: A compound with a cyclopropane ring attached to the quinoline structure at different positions.
Cyclopropylquinoline Derivatives: Various derivatives with different functional groups attached to the quinoline or cyclopropane rings.
Uniqueness: 1H-Cyclopropa[h]quinoline(9CI) is unique due to the presence of the cyclopropane ring fused to the quinoline structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
180028-48-2 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7H-cyclopropa[h]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-7-3-4-8-6-9(8)10(7)11-5-1/h1-6,11H |
InChI Key |
SLAMHFSTAPHFBP-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C3C=C3C=CC2=C1 |
Canonical SMILES |
C1=CNC2=C3C=C3C=CC2=C1 |
Synonyms |
1H-Cyclopropa[h]quinoline(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)

![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)

